molecular formula C5H8O3 B1600754 4-Methyl-1,3-dioxan-2-one CAS No. 17361-58-9

4-Methyl-1,3-dioxan-2-one

Cat. No.: B1600754
CAS No.: 17361-58-9
M. Wt: 116.11 g/mol
InChI Key: OVDQEUFSGODEBT-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxan-2-one is an organic compound with the molecular formula C₅H₈O₃ It is a six-membered heterocyclic compound containing two oxygen atoms and one methyl group attached to the ring

Mechanism of Action

Target of Action

This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .

Mode of Action

The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.

Biochemical Pathways

It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxan-2-one can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like MCPBA.

    Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-dioxan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.

Properties

IUPAC Name

4-methyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQEUFSGODEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458233
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17361-58-9
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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